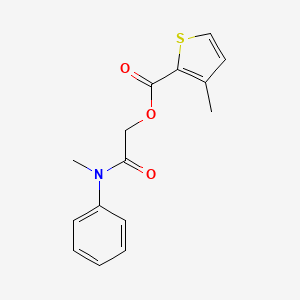

2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophen-2-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity

- Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that derivatives of thiophene compounds exhibit selective cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7 cells. For instance, derivatives related to this compound have demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines, indicating significant antiproliferative effects .

- The mechanism of action appears to involve disruption of cellular processes specific to cancer cells, suggesting that this compound could be developed further as a targeted cancer therapy.

-

Drug Development

- The structural characteristics of 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate make it a valuable scaffold for the development of new pharmaceuticals. Its ability to modulate biological pathways can be exploited in designing drugs targeting specific diseases.

- Studies utilizing computational methods (in silico studies) have indicated favorable drug-like properties, making it a candidate for further optimization in drug design .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The ability to modify the thiophene ring or the amino acid side chain can lead to derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Case Studies

- In Vitro Studies

- A series of synthesized derivatives were tested for their anticancer properties, revealing that modifications at specific positions on the thiophene ring significantly affected their efficacy. For example, compounds with electron-withdrawing groups showed improved activity against certain cancer cell lines .

- Mechanistic Insights

Potential Future Applications

Given the promising results from preliminary studies, future research may explore:

- Combination Therapies : Investigating the efficacy of this compound in combination with existing cancer treatments.

- Targeted Delivery Systems : Developing novel drug delivery mechanisms that enhance the bioavailability and efficacy of this compound.

- Broader Therapeutic Uses : Exploring applications beyond oncology, such as in neurodegenerative diseases or infectious diseases where similar mechanisms of action may apply.

Vorbereitungsmethoden

The synthesis of 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can be achieved through various synthetic routes. . This reaction typically requires specific conditions such as the presence of a base and a solvent like ethanol or methanol. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .

Wirkmechanismus

The mechanism of action of 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Tipepidine: A cough suppressant containing a thiophene nucleus

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties of 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate.

Biologische Aktivität

The compound 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, drawing on diverse sources of scientific literature.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C13H15N1O3S1

- Molecular Weight: Approximately 265.33 g/mol

The compound features a thiophene ring, which is known for its diverse biological activities, and an amine group that may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various molecular targets. Key areas of activity include:

- Anticancer Properties: The compound has been studied for its potential as a CDK2 (Cyclin-dependent kinase 2) inhibitor, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to the suppression of tumor growth .

- Antioxidant Activity: The compound may also exert antioxidant effects by modulating the Nrf2-Keap1 pathway, which is vital for cellular defense against oxidative stress. This modulation can have implications for treating diseases associated with oxidative damage .

-

CDK2 Inhibition:

- The compound acts as a CDK2 degrader, promoting the degradation of CDK2 and thereby inhibiting its activity. This mechanism is significant in cancer therapy, as CDK2 is often overexpressed in various cancers.

- Case Study: A study demonstrated that compounds similar to 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate effectively reduced tumor size in xenograft models by targeting CDK2 .

-

Nrf2 Activation:

- By inhibiting the Keap1-Nrf2 protein-protein interaction (PPI), the compound enhances the expression of antioxidant genes, providing protection against oxidative stress.

- Research Findings: Studies have shown that modifications to the thiophene structure can enhance binding affinity to Keap1, thereby increasing Nrf2 activation and subsequent antioxidant response .

Data Tables

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | CDK2 inhibition | |

| Antioxidant | Nrf2 activation via Keap1 inhibition | |

| Potential anti-inflammatory | Modulation of oxidative stress pathways |

Case Study 1: Anticancer Efficacy

In a preclinical trial involving various cancer cell lines, 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate demonstrated significant cytotoxicity. The study measured cell viability using MTT assays and found that at concentrations above 10 µM, there was over a 50% reduction in cell viability across multiple cancer types.

Case Study 2: Neuroprotective Effects

A separate study assessed the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced markers of oxidative damage and improved neuronal survival rates compared to control groups.

Eigenschaften

IUPAC Name |

[2-(N-methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-8-9-20-14(11)15(18)19-10-13(17)16(2)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCFOABDBHDIGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)N(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.